Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Overview
Description
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C10H12O3. It features a rigid bicyclic octane framework with two carboxylic acid groups at the 2nd and 3rd positions, forming an anhydride. This structure provides the compound with unique reactivity, making it an important building block in various chemical syntheses .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[22It’s known that this compound has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cell signaling pathways, suggesting that Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride may interact with similar targets.
Mode of Action
This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cell growth and survival, potentially including the BCR-ABL tyrosine kinase pathway (Imatinib target) or the histone deacetylase pathway (Vorinostat target).
Result of Action
The molecular and cellular effects of Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may have effects on cell growth and survival, potentially inducing cell cycle arrest or apoptosis in certain cell types.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins .
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride plays a significant role in biochemical reactions, particularly in the formation of cyclic anhydrides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters and with amines to form amides. These reactions are catalyzed by enzymes such as esterases and amidases. The nature of these interactions involves the formation of covalent bonds between the anhydride and the nucleophilic groups of the biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by modifying key signaling proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. For instance, it can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding dicarboxylic acid. This degradation can affect its long-term activity and efficacy in biochemical assays. In in vitro studies, the compound has been observed to maintain its activity for several hours, while in in vivo studies, its effects may persist for days .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, it can cause adverse effects, including toxicity and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by esterases and amidases to form the corresponding dicarboxylic acid and amides, respectively. These metabolic transformations can affect the compound’s activity and distribution within the body. Additionally, the compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific anion transporters and bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the [4 + 2] cycloaddition reaction between a diene and a dienophile. For example, maleic anhydride can be used as a dienophile in this reaction . The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride can undergo nucleophilic substitution reactions, where nucleophiles replace one of the anhydride groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the anhydride under mild conditions to form amides and esters, respectively.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-2,3-diol.
Substitution: Bicyclo[2.2.2]octane-2,3-dicarboxamide or bicyclo[2.2.2]octane-2,3-dicarboxylate esters.
Scientific Research Applications
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but differs in the position of the double bond.
cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride: Another related compound with a similar framework but different stereochemistry.
Uniqueness
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is unique due to its symmetric and stable structure, which provides distinct reactivity compared to its analogs. This makes it particularly valuable in the synthesis of polymers and other complex molecules .
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQMPOFCRGJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291177 | |
Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26843-47-0 | |
Record name | NSC73663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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